molecular formula C29H25N3O4S B2588257 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide CAS No. 684231-91-2

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide

Cat. No.: B2588257
CAS No.: 684231-91-2
M. Wt: 511.6
InChI Key: LGOJXDISQNDLON-UHFFFAOYSA-N
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Description

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide is a novel chemical compound that holds interest due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is distinguished by its unique structural features, which contribute to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide, a multi-step process is often employed. The synthesis typically involves:

  • Formation of 3,4-dihydroisoquinoline: : This is achieved through a Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde or ketone.

  • Sulfonylation: : The 3,4-dihydroisoquinoline intermediate undergoes sulfonylation using sulfonyl chlorides under basic conditions to produce the sulfonylated intermediate.

  • Formation of N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide: : This involves a condensation reaction between the appropriate amine and the carboxylic acid or its derivatives (e.g., acid chlorides) to form the amide bond.

Industrial Production Methods

Industrial production might leverage continuous flow chemistry to streamline the multistep synthesis. Techniques such as catalytic hydrogenation and automated sulfonylation could improve the efficiency and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions where it may form sulfoxides or sulfones.

  • Reduction: : Reduction reactions might target the sulfonyl or the amide functionalities, potentially yielding amines or alcohols.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can occur at various points on the aromatic rings.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C).

  • Substitution: : Halides, amines, and alcohols under conditions like those provided by Friedel-Crafts catalysts or strong bases.

Major Products Formed

  • Oxidation: : Sulfoxides and sulfones.

  • Reduction: : Amines and alcohols.

  • Substitution: : Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide is utilized as a building block for the synthesis of more complex molecules.

Biology

In biological research, it might serve as a tool for investigating enzyme activities and biochemical pathways due to its specific binding properties.

Medicine

Potential therapeutic applications include acting as a lead compound for the development of new drugs targeting specific proteins or pathways implicated in diseases.

Industry

Industrially, the compound could be used in the creation of specialty chemicals or advanced materials, given its unique structural attributes.

Mechanism of Action

The mechanism by which 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide exerts its effects generally involves binding to specific molecular targets. These may include enzymes, receptors, or other proteins, thereby modulating their activity. The sulfonyl and benzamide groups likely contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds include other sulfonamide and benzamide derivatives. the unique combination of the dihydroisoquinoline and indole structures in this compound provides a distinct set of properties and reactivity that differentiate it from other related molecules. Some related compounds might include:

  • N-(2-benzylphenyl)sulfonamide

  • N-(2-oxoindolin-3-ylidene)benzenesulfonamide

  • 4-(benzenesulfonamido)benzoic acid

Conclusion

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide stands out for its versatile synthetic routes, diverse chemical reactivity, and wide-ranging applications in scientific research

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25N3O4S/c1-2-32-26-15-14-25(23-8-5-9-24(27(23)26)29(32)34)30-28(33)20-10-12-22(13-11-20)37(35,36)31-17-16-19-6-3-4-7-21(19)18-31/h3-15H,2,16-18H2,1H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGOJXDISQNDLON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCC6=CC=CC=C6C5)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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